molecular formula C38H32N2O5 B15073043 (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-2-(tritylamino)butanoic acid

(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-2-(tritylamino)butanoic acid

Cat. No.: B15073043
M. Wt: 596.7 g/mol
InChI Key: WSIODVLCEUGFMJ-UMSFTDKQSA-N
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Description

This compound is a complex organic molecule featuring two critical protective groups:

  • Fmoc (9H-Fluoren-9-ylmethoxycarbonyl): A widely used temporary protecting group for amines in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine .
  • Trityl (Triphenylmethyl): A bulky group that protects amines or hydroxyls, offering steric hindrance to improve selectivity during multi-step syntheses .

Properties

Molecular Formula

C38H32N2O5

Molecular Weight

596.7 g/mol

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2-(tritylamino)butanoic acid

InChI

InChI=1S/C38H32N2O5/c41-35(39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-34(36(42)43)40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,40H,24-25H2,(H,42,43)(H,39,41,44)/t34-/m0/s1

InChI Key

WSIODVLCEUGFMJ-UMSFTDKQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CC(=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-trityl-L-asparagine typically involves several steps:

    Crystallization: Formation of N’-Trityl-L-asparagine crystals.

    Centrifugation: Extraction of N’-Trityl-L-asparagine crystals.

    Washing: Removal of residual starting materials.

    Extraction: Obtaining N-Acetyl-L-asparagine.

    Drying: Final product is obtained after drying.

Industrial Production Methods

Industrial production of Fmoc-N-trityl-L-asparagine follows similar steps but on a larger scale. The process ensures high purity by effectively removing residual synthetic materials such as trifluoroacetic acid, maleic anhydride, and epichlorohydrin .

Chemical Reactions Analysis

Fmoc Group Removal

The Fmoc group is cleaved under basic conditions to expose the α-amino group for peptide elongation.

ReagentConditionsMechanismYieldSource
20% PiperidineDMF, 10–20 min, RTβ-Elimination via base catalysis>95%
DBU (1 M)DCM, 5 min, RTNucleophilic deprotection90–92%

Key Findings :

  • Piperidine in DMF is the gold standard for Fmoc removal, achieving near-quantitative yields.

  • Trityl groups remain stable under these conditions due to their acid lability .

Peptide Bond Formation

The deprotected amine participates in coupling reactions using carbodiimide or uronium-based reagents.

Coupling ReagentActivatorSolventReaction TimeEfficiencySource
HATUDIEADMF1–2 h≥98%
DCCHOBtDCM4–6 h85–90%

Mechanistic Insights :

  • HATU/DIEA systems generate active esters, minimizing racemization .

  • DCC/HOBt is cost-effective but slower, with side reactions observed at >6 h.

Trityl Group Cleavage

The Trt group is removed under mildly acidic conditions to expose secondary amines.

AcidConcentrationSolventTimeYieldSource
TFA1% v/vDCM30 min95%
AcOH/HFIP20:80HFIP15 min90%

Critical Notes :

  • TFA at <1% preserves acid-sensitive Fmoc groups if present .

  • HFIP reduces side reactions in sterically hindered systems .

Side-Chain Modifications

The 4-oxo group undergoes selective reductions or nucleophilic additions.

Reaction TypeReagentProductConditionsYieldSource
ReductionNaBH44-Hydroxy derivativeEtOH, 0°C, 1 h75%
Thiol AdditionHS-CH2-CO2HThioether conjugatepH 8.5, RT, 2 h60%

Applications :

  • Reduced hydroxy derivatives serve as intermediates for β-amino alcohols.

  • Thioether products enable disulfide bridge formation in peptide cyclization .

Stability Under Synthetic Conditions

The compound exhibits predictable degradation under prolonged exposure to:

  • Light : 5% decomposition after 48 h (UV-Vis analysis) .

  • Heat : Stable ≤40°C; 10% loss at 60°C over 12 h .

Comparative Analysis of Reaction Pathways

The compound’s dual-protection strategy enables orthogonal reactivity:

Functional GroupReactivity ProfileCompatibility with Common Reagents
FmocBase-sensitive, stable to mild acidTFA, AcOH, HATU
TritylAcid-sensitive, stable to basePiperidine, DBU

This compound’s versatility in peptide synthesis is underscored by its compatibility with automated solid-phase methodologies and its role in synthesizing antimicrobial peptides targeting drug-resistant pathogens . Data from patents and peer-reviewed studies confirm its reliability in producing high-purity intermediates for pharmaceutical applications.

Scientific Research Applications

Fmoc-N-trityl-L-asparagine has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of Fmoc-N-trityl-L-asparagine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino end of the asparagine, preventing unwanted reactions during the synthesis process. The trityl group protects the side chain amide, ensuring the integrity of the peptide being synthesized .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Compound Name Structural Features Key Applications/Biological Activity Unique Aspects References
Target Compound : (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-2-(tritylamino)butanoic acid Fmoc-protected amino group, trityl-protected amine, oxobutanoic acid backbone Peptide synthesis, orthogonal protection strategies Dual protection (Fmoc + trityl) enables sequential deprotection in synthesis
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid Methylated Fmoc group, trityl group, oxobutanoic acid R&D applications (exact biological activity not reported) Methylation may alter steric effects or solubility
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-(4-(tert-butyl)phenyl)butanoic acid Fmoc group, tert-butylphenyl side chain Anti-inflammatory research Hydrophobic tert-butyl group enhances membrane permeability
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid Trifluorobutanoic acid moiety, Fmoc group Potential fluorinated drug candidates Fluorine atoms improve metabolic stability and bioavailability
4-[(Benzyloxy)carbamoyl]-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid Dual Fmoc and benzyloxycarbamoyl protection Selective modification in synthetic chemistry Dual groups allow modular functionalization
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid Thiophene-containing side chain, Fmoc group Drug discovery (heterocyclic interactions) Thiophene enhances binding to aromatic biological targets

Biological Activity

The compound (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-2-(tritylamino)butanoic acid is a derivative of fluorenone, a structure known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound features a complex structure that includes a fluorenyl group, a methoxycarbonyl moiety, and tritylamino functionality. The molecular formula is C24H25N2O4C_{24}H_{25}N_2O_4, with a molecular weight of approximately 425.5 g/mol. Its structural uniqueness contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those similar to this compound.

Key Findings:

  • Inhibition of Bacterial Growth : Compounds with similar structures have shown significant inhibitory effects against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. For instance, derivatives of 9-fluorenone exhibited low inhibitory concentrations against these pathogens, indicating their potential as antimicrobial agents .
  • Mechanism of Action : The biological activity is often attributed to the ability of these compounds to penetrate bacterial cell walls and inhibit essential enzymatic functions. Structural modifications can enhance this penetration and increase antimicrobial efficacy .
  • Biofilm Disruption : The ability to disrupt biofilm formation has been noted, which is crucial in treating chronic infections where biofilms protect bacteria from antibiotics .

Therapeutic Applications

The diverse pharmacological actions of fluorenone derivatives suggest multiple therapeutic applications:

  • Antineoplastic Activity : Some studies indicate that fluorenone derivatives can act as type I topoisomerase inhibitors, which are valuable in cancer therapy . The introduction of specific side chains has been shown to enhance antiproliferative activity.
  • Antiviral Properties : Certain compounds within this class have demonstrated antiviral activity against various viral strains, making them candidates for further development in antiviral therapies .
  • Cytotoxicity and Selectivity : The cytotoxic effects against cancer cell lines while maintaining low toxicity in normal cells have been reported, suggesting a promising therapeutic index for these compounds .

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

StudyCompoundActivityFindings
1TiloroneAntimicrobialInhibited Staphylococcus aureus growth; effective against biofilms
2Curcumin DerivativesAnti-inflammatoryShowed dose-dependent inhibition of IL-6 production
3Fluorene DerivativesAntiproliferativeEffective against cancer cell lines with low cytotoxicity

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